molecular formula C19H17N5O B560722 Quinazopyrine CAS No. 100330-91-4

Quinazopyrine

Cat. No. B560722
M. Wt: 331.379
InChI Key: DXDFJGDFPHVRFF-UHFFFAOYSA-N
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Description

Quinazopyrine is a heterocyclic compound that belongs to the family of quinazoline derivatives. It is a potent inhibitor of phosphodiesterase (PDE) enzymes, which play an essential role in regulating intracellular levels of cyclic nucleotides. Quinazopyrine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.

Scientific Research Applications

  • Wound Healing Properties : Quinazopyrine has been found to stimulate the synthesis of nucleic acids, maturation of fibroblasts, and increase the mechanical strength of postoperative scars, even in animals with alloxan-induced diabetes. Its wound-healing activity surpasses that of several other compounds like methyluracil and dimexide (Stets et al., 1988).

  • Anticancer Applications : Quinazoline derivatives, including quinazopyrine, show potential as anticancer drugs. These compounds are known to inhibit EGFR and other therapeutic protein targets, making them valuable in cancer treatment (Ravez et al., 2015).

  • HDAC Dual Inhibitors : Quinazoline-based HDAC dual inhibitors are being researched as anti-cancer agents. They target histone deacetylases (HDACs), which are significant for cellular growth, gene regulation, and metabolism in cancer cells (Dhuguru & Ghoneim, 2022).

  • Broad Range of Bioactivities : Quinazoline and quinazoline alkaloids have been found to possess a wide array of bioactivities, including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, and anti-inflammatory properties (Shang et al., 2018).

  • Synthesis and Drug Development : The synthesis of quinazoline-4-ones, key intermediates in the development of drugs, including quinazopyrine, has been improved recently, aiding in the development of new drug molecules against proliferative diseases (Őrfi et al., 2004).

  • Pharmacophore in Medicinal Chemistry : Quinazoline scaffolds are utilized significantly in drug development, with updates in pharmacological appositeness of its derivatives for novel therapeutic targets (Ajani et al., 2016).

  • Cardio-Oncology Applications : Quinazoline-based α1-adrenoceptor antagonists, originally used by cardiologists, have shown anticancer effects, suggesting their potential in treating hypertensive cancer patients (Patane', 2015).

  • Potential Antimalarial Drug Lead : The synthesis and evaluation of quinazoline-2,4-diamines have shown promising results as antimalarial drug leads (Mizukawa et al., 2021).

properties

IUPAC Name

2,5-dimethyl-1-phenyl-4-(quinazolin-4-ylamino)pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-13-17(19(25)23(2)24(13)14-8-4-3-5-9-14)22-18-15-10-6-7-11-16(15)20-12-21-18/h3-12H,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDFJGDFPHVRFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C2=CC=CC=C2)C)NC3=NC=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143169
Record name Quinazopyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinazopyrine

CAS RN

100330-91-4
Record name Quinazopyrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100330914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinazopyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
20
Citations
VR Stets, EG Beregovaia, VV Dunaev… - Farmakologiia i …, 1990 - europepmc.org
The antiarrhythmic activity of quinasopirine was studied in the experiments on rats with the use of models of calcium chloride-and aconitine-induced arrhythmias, disorders of cardiac …
Number of citations: 3 europepmc.org
VR Stets, VV Dunaev, IA Mazur… - Farmakologiia i …, 1988 - europepmc.org
The effect of quinazopyrine on skin wound healing in rats was studied. Quinazopyrine was … The wound-healing activity of quinazopyrine was higher than that of methyluracil, dimexide, …
Number of citations: 2 europepmc.org
VR Stets, VS Tishkin, EI Evdokimov - Vrachebnoe Delo, 1989 - europepmc.org
A study is presented of the carbohydrate energy metabolism and processes of peroxidation in rats with experimental pitutrin-isadrin myocardial infarction. Essential changes of these …
Number of citations: 3 europepmc.org
INN Quillifoline - 1990 - Springer
HO~COCH,CH,-o Page 1 Q Quadazocine, INN Q-0000 1 /-Cyclopenty/-5-(l ,2,3,4,5,6-hexahydro-8-hydroxy3,6,11-trimethy/-2,6-methano-3-benzazocin-II-y/)-3pentanone, 9CI. WIN …
Number of citations: 0 link.springer.com
EG Beregovaia, NA Gorchakova… - Farmakologiia i …, 1990 - europepmc.org
The effects of potassium malate and sodium succinate on the antiarrhythmic activity of novocainamide and acetylnovocainamide during modelling of chlor-calcium-induced arrhythmia …
Number of citations: 2 europepmc.org
VN Burtsev, EN Dormidontov, VN Saliaev - Kardiologiia, 1978 - europepmc.org
The anti-arrhythmic activity of protopin, quinidine and novocainamide infused intravenously as a preventive and relieving measure was studied in acute experiments on rats with …
Number of citations: 5 europepmc.org
NV Marshutina - Farmakologiia i Toksikologiia, 1980 - europepmc.org
Application of novocainamid in experimental myocardial infarction (EMI) in rabbits exerted a favourable effect on the heart excitability and conduction, preventing arrhythmias during the …
Number of citations: 2 europepmc.org
EG Beregovaia, NA Gorchakova… - Eksperimental'naia i …, 1992 - europepmc.org
CaCl2 and aconitic models of arrhythmias were reproduced in experiments with rats. Sodium salicylate was found to decrease the preventive effect of ecetylnovocainamidum and …
Number of citations: 2 europepmc.org
VV Dunaev, VS Tishkin, EI Evdokimov… - Farmakologiia i …, 1989 - europepmc.org
The effect of riboxin (100 mg/kg body weight) on different kinds of metabolism in the cardiac muscles of Wistar rats in norm and during experimental pituitrin-neoepinephrine-induced …
Number of citations: 3 europepmc.org
EG Beregovaja, AG Goryshko, IS Checkman… - Biopolymers and …, 1993 - biopolymers.org.ua
Membranotropic action of antiarrythmic and nootropic drugs (anaprilin, etmozine, carnithine, piracetam, phenhisole, ksantiverine, phenoxanone, compounds E and VS) was studied on …
Number of citations: 4 www.biopolymers.org.ua

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